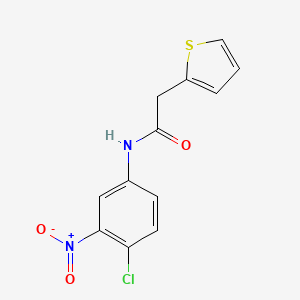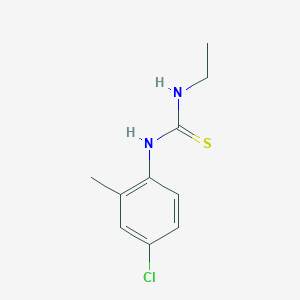
N-(4-chloro-2-methylphenyl)-N'-ethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-N'-ethylthiourea, also known as CMET, is a chemical compound that has been widely used in scientific research due to its unique properties. CMET is a thiourea derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-ethylthiourea is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. This compound has also been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chloro-2-methylphenyl)-N'-ethylthiourea in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This allows researchers to study the role of these enzymes and proteins in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have toxic effects on various cell types, and its use should be carefully monitored.
Zukünftige Richtungen
There are several future directions for the use of N-(4-chloro-2-methylphenyl)-N'-ethylthiourea in scientific research. One direction is the investigation of its potential use in cancer treatment. This compound has been shown to inhibit the proliferation of cancer cells, and further research is needed to determine its potential as a cancer therapeutic. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases. This compound has been shown to inhibit the activity of acetylcholinesterase, and further research is needed to determine its potential as a treatment for Alzheimer's disease and other neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a thiourea derivative that has been widely used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of various enzymes and proteins and has shown potential as a cancer therapeutic and a treatment for neurodegenerative diseases. However, its potential toxicity should be carefully monitored, and further research is needed to determine its safety and efficacy in these applications.
Synthesemethoden
There are several methods for synthesizing N-(4-chloro-2-methylphenyl)-N'-ethylthiourea, but the most commonly used method involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with ethylamine. The reaction takes place in anhydrous ethanol, and the product is purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-N'-ethylthiourea has been used in various scientific research fields, including pharmacology, biochemistry, and toxicology. It has been used as a tool to study the mechanism of action of various enzymes and proteins. This compound has also been used to investigate the role of thiourea derivatives in cancer treatment.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2S/c1-3-12-10(14)13-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPGMOWOCPDWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


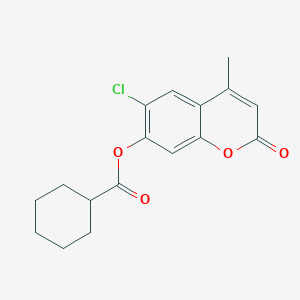


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)

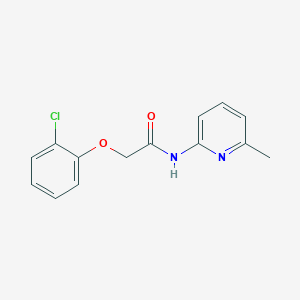
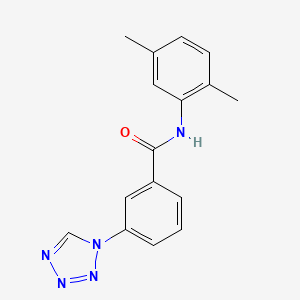

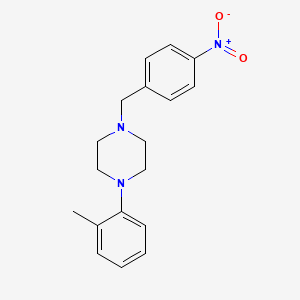

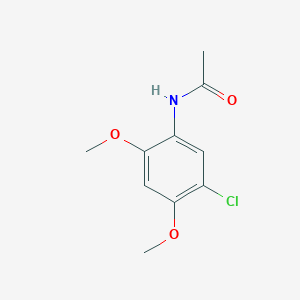
![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5798194.png)
